![molecular formula C14H20N2O3 B5537447 1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537447.png)

1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to a class of chemicals known for their significant presence in pharmaceutical and chemical research due to their potential biological activities and applications in material science. The pyrrolidine ring, a common structural motif in many biologically active compounds, plays a crucial role in medicinal chemistry.

Synthesis Analysis

The synthesis of compounds similar to “1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide” often involves multi-step chemical reactions, including cyclization, alkylation, and acylation processes. Techniques such as acid-catalyzed transformations, and reactions with methyl esters and aromatic aldehydes, are common (Stroganova et al., 2016) (Rubtsova et al., 2020).

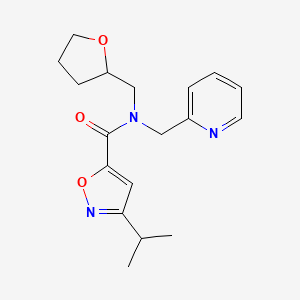

Molecular Structure Analysis

Molecular structure analysis of compounds containing pyrrolidine and furyl groups is typically performed using techniques such as NMR, IR, and X-ray crystallography. These studies reveal the detailed arrangement of atoms within the molecule and the conformational preferences of the compound (Banerjee et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include transformations under acidic or basic conditions, leading to various heterocyclic systems. These reactions can result in significant changes to the molecular structure, impacting the compound's chemical and physical properties (Dyachenko et al., 2008).

科学的研究の応用

Transformations in Acidic Media

The acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides leading to the creation of new fused heterocyclic systems demonstrate the compound's utility in developing novel chemical structures. These transformations result in several derivatives, highlighting its role in synthetic chemistry and material science (Stroganova, Vasilin, & Krapivin, 2016).

Synthesis of Trialkyl Derivatives

The hydrogenation of 1-furyl-3-methylaminoalkanes has shown that these compounds can be converted to pyrrolidine and pyrrole derivatives, showcasing the chemical versatility and potential for creating various organic compounds with potential applications in pharmaceuticals and materials science (Abgaforova, Shuikin, & Bel'skii, 1965).

Primary Amine–Promoted Ring Opening

Ethylamine and ethanolamine's reaction with derivatives related to 1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide leads to β-lactam ring opening, showcasing a method for generating enantiomerically pure pyrrolidine derivatives. This application is crucial for the synthesis of bioactive molecules and pharmaceuticals, demonstrating the compound's importance in drug discovery and development (Valiullina, Galeeva, Lobov, & Miftakhov, 2020).

Reduction of Nitrofuran Derivatives

Investigations into the reduction products of nitrofurazone and related compounds by xanthine oxidase and microsomes have revealed the formation of amine derivatives. This research contributes to understanding the metabolic pathways and potential therapeutic uses of nitrofuran derivatives, including those related to 1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide (Tatsumi, Kitamura, & Yoshimura, 1976).

Regiospecific C-acylation

The regiospecific C-acylation of pyrroles and indoles using N-acylbenzotriazoles, where compounds related to 1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide act as intermediates, highlights its utility in synthesizing complex organic molecules. This methodology is valuable for pharmaceutical chemistry and the synthesis of biologically active compounds (Katritzky, Suzuki, Singh, & He, 2003).

作用機序

Safety and Hazards

特性

IUPAC Name |

1-ethyl-N-[3-(furan-2-yl)propyl]-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-2-16-10-11(9-13(16)17)14(18)15-7-3-5-12-6-4-8-19-12/h4,6,8,11H,2-3,5,7,9-10H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUAMDNZGHJURY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(CC1=O)C(=O)NCCCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B5537366.png)

![7-methyl-4,10-bis(trifluoroacetyl)-6,10-dihydro-4H-imidazo[4,5-g][1,2,5]oxadiazolo[3,4-b]quinoxaline](/img/structure/B5537367.png)

![2-butyl-8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5537380.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[3-(methylthio)phenyl]acetamide hydrochloride](/img/structure/B5537404.png)

![2-[(4aR*,7aS*)-4-(3-ethoxypropanoyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide](/img/structure/B5537417.png)

![1-(4-fluorophenyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5537420.png)

![2-[2-(dimethylamino)ethyl]-9-(2,6-dimethylpyridin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537430.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(3-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5537442.png)

![4-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5537455.png)

![[2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate](/img/structure/B5537463.png)